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Abstract
Bis(2-butoxyethyl) phthalate (DBEP), also known as bis(2-butoxyethyl) phthalate (BBOP),

is a plasticizer used in a variety of consumer and industrial products.[1] Growing evidence from

toxicological studies indicates that DBEP possesses endocrine-disrupting properties, primarily

targeting the male reproductive and adrenal systems. This technical guide provides an in-depth

review of the existing scientific literature on the endocrine disruption potential of DBEP. It

consolidates data from key in vivo and in vitro studies, details experimental methodologies, and

visualizes the proposed mechanisms of action. This document is intended for researchers,

scientists, and drug development professionals engaged in the assessment of environmental

chemical safety and endocrine toxicology.

Introduction to Bis(2-butoxyethyl) Phthalate (DBEP)
Phthalates are a class of chemicals widely used as plasticizers to enhance the flexibility and

durability of plastics.[2][3] DBEP (CAS No. 117-83-9) is a unique phthalate esterified with 2-

butoxyethanol, a glycol ether, which imparts distinct physical properties.[1] Its presence has

been detected in various environmental matrices, including water systems and soil sediments,

leading to concerns about human exposure and potential health risks.[1] Like other phthalates,

DBEP is considered a potential endocrine-disrupting chemical (EDC), capable of interfering

with the body's hormonal systems.[1][3] This guide focuses on the scientific evidence

evaluating its effects on endocrine function, with a particular emphasis on steroidogenesis and

reproductive development.
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In Vivo Evidence of Endocrine Disruption
In vivo studies, primarily in rodent models, have provided significant evidence for the

endocrine-disrupting effects of DBEP, particularly on the male reproductive system and adrenal

function.

Effects on the Male Reproductive System and Puberty
Exposure to DBEP during critical developmental windows, such as puberty and gestation, has

been shown to adversely affect the male reproductive system.

A key study investigated the effects of DBEP on pubertal male Sprague-Dawley rats.[1][4][5]

The findings demonstrated that DBEP exposure can delay the onset of puberty by impairing the

development and function of Leydig cells, the primary testosterone-producing cells in the

testes.[1][4]

Key Findings:

Hormonal Imbalance: Significant decreases in serum testosterone, luteinizing hormone (LH),

and follicle-stimulating hormone (FSH) levels were observed at doses of 250 and 500

mg/kg/day.[1][4][5]

Leydig Cell Effects: At 500 mg/kg/day, DBEP reduced the number of Leydig cells.[4][5]

Gene Expression: DBEP downregulated the expression of genes crucial for steroidogenesis

and Leydig cell function, including Cyp11a1, Insl3, and Hsd11b1 in the testes, and Lhb and

Fshb in the pituitary gland.[4][5]

Oxidative Stress: Increased malondialdehyde (MDA), a marker of lipid peroxidation, and

decreased expression of antioxidant enzymes (Sod1, Sod2) were noted, suggesting that

oxidative stress is a key mechanism of toxicity.[4][5]

Table 1: Effects of DBEP on Male Pubertal Development in Rats
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Dose
(mg/kg/da
y)

Serum
Testoster
one

Serum LH
Serum
FSH

Leydig
Cell
Number

Testicular
Cyp11a1
mRNA

Pituitary
Lhb
mRNA

0
(Control)

Baseline Baseline Baseline Baseline Baseline Baseline

10

No

significant

change

No

significant

change

No

significant

change

No

significant

change

↓ ↓

100

No

significant

change

No

significant

change

No

significant

change

No

significant

change

↓ ↓

250 ↓

No

significant

change

No

significant

change

No

significant

change

↓ ↓

500 ↓ ↓ ↓ ↓ ↓ ↓

Source: Data compiled from studies on 35-day-old male Sprague-Dawley rats exposed for 21

days via gavage.[4][5]

Developmental Toxicity Following In Utero Exposure
In utero exposure to DBEP has been shown to disrupt the development of fetal Leydig cells. A

study in pregnant Sprague-Dawley rats revealed significant reproductive toxicity at higher

doses.[3]

Key Findings:

Maternal and Fetal Toxicity: High mortality was observed in dams at 1000 mg/kg/day, and

whole litter loss occurred in a majority of dams at 500 mg/kg/day.[3]

Reduced Testosterone: At 500 mg/kg/day, DBEP significantly reduced serum testosterone

levels and the anogenital distance in male fetuses, a key indicator of disrupted androgen

action during development.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.besjournal.com/fileSWYXYHJKX/journal/article/swyxyhjkx/2023/1/PDF/22068.pdf
https://www.researchgate.net/publication/367296654_Bis_2-butoxyethyl_Phthalate_Delays_Puberty_Onset_by_Increasing_Oxidative_Stress_and_Apoptosis_in_Leydig_Cells_in_Rats
https://pubmed.ncbi.nlm.nih.gov/34454012/
https://pubmed.ncbi.nlm.nih.gov/34454012/
https://pubmed.ncbi.nlm.nih.gov/34454012/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Leydig Cell Abnormalities: While fetal Leydig cell proliferation increased at 500 mg/kg/day,

abnormal aggregation of these cells was observed at 250 and 500 mg/kg/day.[3]

Downregulation of Steroidogenic Genes: DBEP downregulated the expression of numerous

genes essential for testosterone synthesis and Leydig cell function, including Lhcgr, Scarb1,

Star, Cyp11a1, Hsd3b1, Cyp17a1, Hsd17b3, and Insl3.[3]

Table 2: Developmental Effects of In Utero DBEP Exposure in Rats

Dose
(mg/kg/day)

Male Fetal
Serum
Testosterone

Anogenital
Distance

Fetal Leydig
Cell
Aggregation

Expression of
Star, Cyp11a1,
Cyp17a1

0 (Control) Baseline Baseline Normal Baseline

10
No significant

change

No significant

change
Normal ↓

100
No significant

change

No significant

change
Normal ↓

250
No significant

change

No significant

change
Abnormal ↓

500 ↓ ↓ Abnormal ↓

Source: Data from pregnant Sprague-Dawley rats exposed from gestational day (GD) 14 to 21.

[3]

Effects on Adrenocortical Function
DBEP also targets the adrenal cortex, interfering with the synthesis of crucial steroid hormones

like corticosterone and aldosterone.[2]

Key Findings:

Reduced Adrenal Steroids: In pubertal male rats, DBEP significantly reduced serum

corticosterone levels at 250 and 500 mg/kg and lowered aldosterone at 500 mg/kg, without

affecting adrenocorticotropic hormone (ACTH) levels.[2]
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Inhibition of Adrenal Steroidogenesis: The expression of multiple genes involved in the

adrenal steroidogenic pathway was significantly downregulated, including Scarb1, Star,

Cyp11a1, Cyp21, Cyp11b1, and Cyp11b2.[2]

Table 3: Effects of DBEP on Adrenocortical Function in Male Rats

Dose
(mg/kg/day)

Serum
Corticosterone

Serum
Aldosterone

Adrenal Star
Expression

Adrenal
Cyp11a1
Expression

0 (Control) Baseline Baseline Baseline Baseline

10
No significant

change

No significant

change

No significant

change

No significant

change

100
No significant

change

No significant

change
↓ ↓

250 ↓
No significant

change
↓ ↓

500 ↓ ↓ ↓ ↓

Source: Data from 35-day-old male Sprague-Dawley rats exposed for 21 days.[2]

In Vitro Evidence and Mechanisms of Action
In vitro studies using primary Leydig cells have helped to elucidate the direct cellular

mechanisms underlying DBEP's toxicity.

Key Findings:

Induction of ROS and Apoptosis: Treatment of primary Leydig cells with DBEP (at 100 or 500

µmol/L) for 24 hours induced the generation of reactive oxygen species (ROS) and triggered

apoptosis.[4][5] This finding corroborates the in vivo data suggesting oxidative stress is a

primary mechanism.

The collective evidence from in vivo and in vitro studies points to a multi-faceted mechanism of

endocrine disruption.
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Disruption of Steroidogenesis
DBEP consistently downregulates the expression of key genes and proteins essential for the

synthesis of steroid hormones in both the testes and the adrenal glands. This includes the

Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol into

the mitochondria (the rate-limiting step in steroidogenesis), and various cytochrome P450

enzymes (Cyp11a1, Cyp17a1) that catalyze subsequent steps in the pathway.[2][3]
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Figure 1: DBEP's disruption of the testicular steroidogenesis pathway.

Alteration of Cellular Signaling Pathways
DBEP exposure has been found to inhibit key cell survival and proliferation signaling pathways.

In fetal Leydig cells, DBEP markedly reduced the phosphorylation of AKT1, AKT2, and ERK1/2.

[3] Similarly, in pubertal Leydig cells, DBEP decreased the phosphorylation of AKT, mTOR, and

ERK1/2.[4][5] These pathways are critical for Leydig cell development and function, and their

inhibition likely contributes to the observed decrease in testosterone production and increase in

apoptosis.
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Figure 2: Impact of DBEP on Leydig cell signaling and function.
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Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological

findings. Below are summarized protocols from the key studies cited.

In Vivo Pubertal Male Rat Study
Objective: To investigate the effects of DBEP on the onset of male puberty.[4]

Animal Model: 35-day-old male Sprague-Dawley rats (n=6 per group).[4]

Test Substance and Dosing: Bis(2-butoxyethyl) phthalate (CAS 117-83-9) was

administered daily for 21 days via oral gavage. Doses were 0 (corn oil vehicle), 10, 100, 250,

or 500 mg/kg body weight/day.[4]

Endpoints and Analyses:

Hormone Analysis: Serum levels of testosterone, LH, and FSH were measured using

enzyme-linked immunosorbent assays (ELISA).[4]

Histology: Testes were collected, fixed, and processed for histological examination. Leydig

cell and Sertoli cell numbers were determined using immunohistochemistry for CYP11A1

and SOX9, respectively.[4]

Gene Expression: Total RNA was extracted from testes and pituitary glands. Quantitative

real-time PCR (qPCR) was performed to measure the mRNA levels of genes related to

steroidogenesis (Insl3, Lhcgr, Scarb1, Star, Cyp11a1, Hsd3b1, Cyp17a1, Hsd17b3),

Sertoli cell function (Dhh, Fshr, Sox9), and pituitary function (Lhb, Fshb, Gnrhr).[4]

Protein Expression: Western blotting was used to quantify protein levels of SOD1, SOD2,

BCL2, BAX, and key signaling proteins (total and phosphorylated AKT, mTOR, ERK1/2).[4]

Oxidative Stress: Testicular malondialdehyde (MDA) content was measured as an

indicator of lipid peroxidation.[4]

In Utero Exposure and Developmental Toxicity Study
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Objective: To determine the effect of DBEP on fetal Leydig cell development after in utero

exposure.[3]

Animal Model: Pregnant Sprague-Dawley dams.[3]

Test Substance and Dosing: Dams were administered DBEP via oral gavage at doses of 0,

10, 100, 250, 500, and 1000 mg/kg body weight/day from gestational day (GD) 14 to 21.[3]

Endpoints and Analyses:

Maternal and Fetal Metrics: Dam body weight, survival, and litter outcomes were recorded.

On GD 21, male fetuses were weighed, and anogenital distance (AGD) was measured.[3]

Hormone Analysis: Fetal serum testosterone was measured by ELISA.[3]

Histology and Cell Counting: Fetal testes were analyzed for Leydig cell number and

aggregation via immunohistochemistry.[3]

Gene and Protein Expression: Testicular expression of steroidogenesis-related genes and

phosphorylation of AKT and ERK1/2 proteins were analyzed by qPCR and Western

blotting, respectively.[3]
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Figure 3: Experimental workflow for the in utero DBEP exposure study.

Conclusion and Future Directions
The available scientific evidence strongly indicates that Bis(2-butoxyethyl) phthalate is an

endocrine disruptor, with primary adverse effects on the male reproductive system and adrenal

steroidogenesis. In vivo studies in rats demonstrate that DBEP can delay puberty, impair fetal

Leydig cell development, and reduce the production of testosterone, corticosterone, and

aldosterone. The underlying mechanisms involve the downregulation of key steroidogenic

genes, induction of oxidative stress in steroidogenic cells, and disruption of critical cell

signaling pathways such as AKT and ERK.

While the anti-androgenic and anti-steroidogenic properties of DBEP are well-documented,

further research is needed in several areas:

Estrogenic and Thyroid Activity: The potential for DBEP to interact with estrogen and thyroid

hormone pathways has not been extensively studied. Comprehensive in vitro receptor

binding and transactivation assays are needed to screen for these activities.

Mixture Effects: Humans are exposed to a mixture of phthalates and other EDCs. Studies

investigating the combined effects of DBEP with other environmental chemicals are

necessary for a more accurate risk assessment.

Dose-Response at Low Exposure Levels: The majority of studies have used relatively high

doses. Research focusing on the effects of low, environmentally relevant doses is crucial for

understanding human health risks.

This guide summarizes the current state of knowledge on DBEP's endocrine-disrupting

potential, providing a valuable resource for the scientific community. Continued investigation

into the full toxicological profile of this compound is essential for informing regulatory decisions

and protecting public health.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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